molecular formula C18H19FN6O3 B2433891 N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251695-28-9

N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2433891
CAS No.: 1251695-28-9
M. Wt: 386.387
InChI Key: ZWAQRZWBDYXEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyrazines

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O3/c19-14-3-1-13(2-4-14)11-21-15(26)12-25-18(27)24-6-5-20-16(17(24)22-25)23-7-9-28-10-8-23/h1-6H,7-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAQRZWBDYXEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazine Hydrazides

The triazolopyrazinone ring is constructed by treating pyrazine-2-carbohydrazide with ethyl glyoxylate under acidic conditions. For example, refluxing in acetic acid (80°C, 12 h) yields the cyclized product with 78% efficiency.

$$
\text{Pyrazine-2-carbohydrazide} + \text{CH}3\text{COCO}2\text{Et} \xrightarrow{\text{AcOH, 80°C}} \text{Triazolo[4,3-a]pyrazin-3-one}
$$

Halogenation at the 8-Position

Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C introduces a bromine atom at the 8-position, critical for subsequent morpholine substitution. This step achieves 85% yield with regioselectivity confirmed by $$^{1}\text{H}$$-NMR.

Acetamide Side Chain Installation

Carboxylic Acid Activation

The intermediate 2-chloroacetyl-triazolo[4,3-a]pyrazin-3-one is prepared by reacting the triazolopyrazinone core with chloroacetyl chloride in tetrahydrofuran (THF) using N-methylmorpholine (NMM) as a base (0–5°C, 2 h, 91% yield).

Amide Coupling with 4-Fluorobenzylamine

The chloroacetyl derivative undergoes nucleophilic displacement with 4-fluorobenzylamine in acetonitrile at 25°C for 6 h, yielding the target acetamide. Triethylamine (TEA) neutralizes HCl byproducts, affording 86% purity before recrystallization.

$$
\text{Chloroacetyl-triazolo-pyrazinone} + \text{4-Fluorobenzylamine} \xrightarrow{\text{CH}_3\text{CN, TEA}} \text{N-[(4-Fluorophenyl)Methyl]Acetamide}
$$

Optimization and Process Chemistry

Hydrogenation and Workup

Hydrogenation steps, as detailed in patent US20120225904A1, utilize 5% Pd/C under 40 psi H$$_2$$ in methanol to reduce nitro intermediates or remove protecting groups. Post-reaction, pH adjustment to 7–8 precipitates the product, achieving >99% purity after filtration.

Purification Techniques

  • Recrystallization : Methanol/water (4:1) mixtures yield crystalline products with 99.4% HPLC purity.
  • Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.

Analytical Characterization

Spectroscopic Data

  • $$^{1}\text{H}$$-NMR (500 MHz, DMSO-d$$6$$) : δ 10.16 (s, 1H, NH), 7.33–7.30 (m, 2H, ArH), 4.45 (d, J = 6.0 Hz, 2H, CH$$2$$), 3.68 (s, 3H, NCH$$_3$$).
  • $$^{13}\text{C}$$-NMR : 168.1 (C=O), 162.1 (C-F), 55.9 (morpholine CH$$_2$$).

Chromatographic Purity

HPLC analysis (Zorbax RX-C8 column, 210 nm) shows retention times of 10.1 min for the target compound and 9.1 min for des-fluoro byproducts.

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

A 2 L reactor process achieves 79.2% yield using cost-effective reagents like oxalyl chloride and NMM. Critical parameters include temperature control (<5°C during acyl chloride formation) and solvent distillation under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The biological activity of N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has been investigated in various studies. Notably:

  • Antimicrobial Properties : Compounds containing triazole rings have been reported to possess significant antimicrobial activity against a range of pathogens including bacteria and fungi. The presence of the morpholine ring may enhance this activity through improved interaction with microbial targets .
  • Anticancer Activity : The compound's structure suggests potential interactions with molecular targets involved in cancer pathways. Triazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : Preliminary studies indicate that similar compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be relevant for treating conditions such as arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from easily available precursors. The incorporation of fluorophenyl and morpholine moieties is crucial for enhancing the biological activity of the resultant compounds.

Synthesis Overview

StepReaction TypeKey Reagents
1HeterocyclizationTriazole precursors
2AlkylationFluorinated alkyl halides
3AcetylationAcetic anhydride or acetyl chloride

This multi-step synthesis allows for the fine-tuning of the compound's properties to enhance its efficacy and selectivity.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of triazole compounds significantly inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, indicating potential use as antibacterial agents .
  • Anticancer Investigations : Research involving similar triazole derivatives showed promising results in reducing tumor growth in xenograft models, suggesting that this compound could be developed further as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
  • N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Uniqueness

N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is unique due to the presence of the 4-fluorobenzyl group, which can influence its biological activity and chemical properties. This fluorine substitution often enhances the compound’s stability and bioavailability compared to its analogs.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound that exhibits significant biological activities. This compound belongs to a class of triazole derivatives that have been investigated for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17FN6O2\text{C}_{15}\text{H}_{17}\text{F}\text{N}_{6}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmitter degradation. In vitro studies reported IC50 values indicating moderate inhibitory effects on these enzymes .
  • Antimicrobial Properties : Recent studies have highlighted the antimicrobial activity of similar triazole derivatives. For instance, compounds with structural similarities have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes .
  • Anticancer Activity : The compound's triazole moiety is associated with anticancer properties. Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

Study Findings
Study 1 Triazole derivatives exhibited significant anticancer activity against breast cancer cell lines by inducing G2/M phase arrest.
Study 2 Compounds similar to this compound showed antioxidant effects and inhibited DPPH radical formation.
Study 3 Derivatives demonstrated selective antagonistic activity towards neurokinin receptors, suggesting potential in treating neurological disorders.

Pharmacological Applications

The pharmacological implications of this compound are vast:

  • Neurodegenerative Diseases : Due to its AChE inhibitory activity, it may have applications in treating Alzheimer's disease.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating bacterial infections.
  • Cancer Therapy : The anticancer activity opens avenues for development as an adjunct therapy in oncology.

Q & A

Q. Table 1: Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)Reference
Core formationEthanol, 80°C, 12h6590
Morpholine substitutionDMF, 60°C, 6h7895
Final purificationColumn chromatography (EtOAc/hexane)8598

Q. Table 2: Comparative Bioactivity in Kinase Assays

TargetIC₅₀ (μM)Assay TypeReference
PI3Kγ0.5Fluorescence polarization
mTOR5.2Radioactive filter binding
AKT12.1ELISA-based

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.